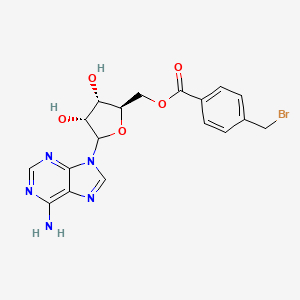
pBMBA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PBMBA, also known as this compound, is a useful research compound. Its molecular formula is C18H18BrN5O5 and its molecular weight is 464.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomedical Applications
1.1 Glucose-Sensitive Drug Delivery Systems
Phenylboronic acid is known for its ability to form reversible covalent bonds with diols, particularly glucose. This property has led to the development of glucose-sensitive drug delivery systems, which are particularly beneficial for diabetic patients. For instance, chitosan conjugates functionalized with phenylboronic acid have been designed to release insulin in response to glucose levels in the bloodstream. Studies have shown that these systems can enhance the efficiency of insulin delivery, reducing the need for frequent injections .
Case Study: Insulin-Loaded Nanoparticles
- Objective : To create a glucose-responsive insulin delivery system.
- Method : Chitosan was modified with phenylboronic acid to form nanoparticles.
- Results : The release profile of insulin was significantly higher at elevated glucose concentrations, demonstrating the potential for controlled insulin delivery based on blood sugar levels .
Cancer Therapy
2.1 Targeted Drug Delivery
The ability of phenylboronic acid to interact with tumor cells has made it a candidate for targeted cancer therapies. Conjugates of phenylboronic acid with various polymers have been developed to improve drug uptake in cancer cells.
Case Study: Tumor-Targeting Nanoparticles
- Objective : To enhance the cellular uptake of anticancer drugs.
- Method : Nanoparticles were synthesized using chitosan modified with phenylboronic acid.
- Results : These nanoparticles demonstrated improved penetration and accumulation in tumor tissues compared to non-modified counterparts, highlighting their effectiveness in targeted drug delivery .
Wound Healing
Phenylboronic acid derivatives have also been explored for their potential in wound healing applications. Their biocompatibility and ability to form hydrogels make them suitable for creating dressings that promote healing while preventing infection.
Case Study: Hydrogel Formulations
- Objective : To develop a hydrogel for wound healing.
- Method : A hydrogel was created using phenylboronic acid conjugated with chitosan.
- Results : The hydrogel exhibited favorable properties such as moisture retention and antibacterial activity, making it effective for wound management .
Flame Retardant Materials
Recent studies have indicated that phenylboronic acid can be used to enhance the flame retardant properties of materials. This application is significant in developing safer materials for various industrial uses.
Case Study: Boron-Based Flame Retardants
- Objective : To synthesize flame-retardant materials using phenylboronic acid.
- Method : Chitosan was functionalized with phenylboronic acid through a Mannich reaction.
- Results : The resulting materials showed excellent flame-retardant properties, attributed to the formation of a protective char layer during combustion .
Summary Table of Applications
特性
CAS番号 |
97143-48-1 |
|---|---|
分子式 |
C18H18BrN5O5 |
分子量 |
464.3 g/mol |
IUPAC名 |
[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C18H18BrN5O5/c19-5-9-1-3-10(4-2-9)18(27)28-6-11-13(25)14(26)17(29-11)24-8-23-12-15(20)21-7-22-16(12)24/h1-4,7-8,11,13-14,17,25-26H,5-6H2,(H2,20,21,22)/t11-,13-,14-,17?/m1/s1 |
InChIキー |
QZBYYFGXZFWZRN-IKYDMHQPSA-N |
SMILES |
C1=CC(=CC=C1CBr)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
異性体SMILES |
C1=CC(=CC=C1CBr)C(=O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
正規SMILES |
C1=CC(=CC=C1CBr)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
同義語 |
5'-(4-bromomethylbenzoyl)adenosine pBMBA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















